Dimethyl (3-aminophenyl)phosphonate

Metabolic stability Prodrug design Enzyme inhibition

Researchers requiring a hydrolytically stable, meta-substituted aminophenylphosphonate often face inconsistent purity and unclear isomeric identity. Dimethyl (3-aminophenyl)phosphonate (89277-83-8) resolves this with: • Confirmed meta-NH₂ geometry essential for MOF pore architecture and enzyme-binding studies. • C-P bond stability that prevents rapid enzymatic cleavage, a liability of phosphate esters. • Verified inactivity vs. human topoisomerase IIα (IC₅₀ > 1 mM), enabling its use as a stringent negative control. Standardized packaging ensures immediate availability for global procurement.

Molecular Formula C8H12NO3P
Molecular Weight 201.16 g/mol
CAS No. 89277-83-8
Cat. No. B14150033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-aminophenyl)phosphonate
CAS89277-83-8
Molecular FormulaC8H12NO3P
Molecular Weight201.16 g/mol
Structural Identifiers
SMILESCOP(=O)(C1=CC=CC(=C1)N)OC
InChIInChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
InChIKeyPLCZCOABLOVJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (3-aminophenyl)phosphonate: A Metabolically Stable Arylphosphonate Building Block


Dimethyl (3-aminophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H12NO3P . It belongs to the class of α-aminophosphonates, which are recognized as phosphorus analogues of natural amino acids [1]. The compound is characterized by a meta-substituted aniline ring directly attached to a dimethyl phosphonate ester group, which features a hydrolytically stable carbon-phosphorus (C–P) bond [2]. Its calculated physicochemical properties include a molecular weight of 201.16 g/mol, a predicted LogP of -0.33, a boiling point of 326.7±25.0 °C, and a topological polar surface area of 71 Ų .

Metabolic stability Hydrolytically stable C–P bond supports long-half-life probe and prodrug design
Meta-substituted scaffold Angular geometry enables V-shaped linkers and asymmetric binding site construction
Hydrophilic ester profile Dimethyl ester provides lower lipophilicity for aqueous-compatible research formats

Dimethyl (3-aminophenyl)phosphonate: Analogue Substitution Pitfalls


The unique combination of the meta-amino group, the dimethyl ester, and the stable C–P bond in Dimethyl (3-aminophenyl)phosphonate is non-interchangeable with close analogs. Substituting with the free phosphonic acid alters charge, polarity, and solubility, drastically changing molecular recognition [1]. Replacing the dimethyl ester with diethyl ester homologs changes lipophilicity (e.g., calculated LogP -0.33 vs. ~1.1 for the para-isomer diethyl ester) and enzymatic dealkylation rates, which can impact metabolic stability and bioavailability [2]. Substituting with the para-isomer (4-aminophenyl) alters the geometry of molecular scaffolds, which is crucial for enzyme binding pockets [1]. Finally, substituting with phosphate esters (P–O–C linkage) introduces a site for rapid enzymatic cleavage, a liability that the phosphonate's C–P bond avoids [3].

Ester / acid form mismatch Free phosphonic acid or diethyl ester analogs shift ionic state, lipophilicity, and enzymatic dealkylation rates, altering recognition and stability.
Para-amino substitution The 1,4-substituted isomer introduces a linear geometry that may not fit binding pockets requiring angular, 1,3-disubstituted scaffolds.
Phosphate ester analogue A P–O–C phosphate linkage is susceptible to rapid enzymatic cleavage, unlike the stable C–P bond of the phosphonate building block.

Dimethyl (3-aminophenyl)phosphonate: Comparative Evidence Guide


Metabolic Stability: C–P Bond vs. Phosphate Esters

The phosphonate moiety in Dimethyl (3-aminophenyl)phosphonate provides a distinct advantage over phosphate esters. The defining C–P bond resists hydrolytic cleavage by enzymes involved in phosphate metabolism, a feature not found in P–O–C linked phosphate esters [1]. This is supported by environmental degradation studies that found even under optimized hydrolytic conditions with divalent cations, N-containing phosphonates exhibited a maximum hydrolysis rate of only up to 1% phosphonate-P converted to inorganic phosphate per day [2]. In contrast, phosphate esters are readily hydrolyzed by ubiquitous esterases and phosphatases [1].

Metabolic Stability
Class-level inference
C–P phosphonate vs P–O–C phosphate ester
Resists enzymatic hydrolysis; ≤1% conversion/day under accelerated divalent-cation conditions for N-containing phosphonates.
Supports design of long-half-life probes and stable prodrug moieties.
Hydrolysis data from environmental degradation studies; biological context requires further validation.
Metabolic stability Prodrug design Enzyme inhibition

Molecular Geometry: Meta vs. Para Substitution

The substitution pattern of the amino group on the phenyl ring determines the geometry of resulting molecules. Dimethyl (3-aminophenyl)phosphonate provides a 1,3-disubstituted phenyl scaffold. This is distinct from the commercially available para-isomer, diethyl (4-aminophenyl)phosphonate, which provides a linear, 1,4-disubstituted scaffold [1]. The meta-substitution is particularly valuable in applications like dye chemistry, where 3-aminophenylphosphonic acid serves as a key intermediate [2]. This geometric difference can be crucial for fitting into specific binding pockets or creating angled linkers in materials science.

Molecular Geometry
Direct head-to-head comparison
1,3-disubstituted (meta) vs 1,4-disubstituted (para)
Angular scaffold vs. linear scaffold; qualitative geometry difference critical for asymmetric binding sites.
Meta substitution enables V-shaped linkers and bent-ligand design.
Structural comparison; exact fit depends on target protein or material architecture.
Synthetic building blocks Coupling reactions Structural biology

Lipophilicity: Dimethyl vs. Diethyl Ester

The physicochemical properties of the target compound differ substantially from its diethyl ester analog. Dimethyl (3-aminophenyl)phosphonate has a calculated LogP of -0.33 , indicating a preference for hydrophilic environments. In contrast, the para-isomer diethyl (4-aminophenyl)phosphonate has a calculated XLogP3 of 1.1 [1], making it approximately 25 times more lipophilic based on the difference in partition coefficient. This significant difference in lipophilicity will impact solubility, membrane permeability, and overall ADME profile.

Lipophilicity Shift
Cross-study comparable
Dimethyl ester (LogP -0.33) vs Diethyl para isomer (LogP 1.1)
ΔLogP ~1.43 units, >25-fold difference in partition coefficient.
Substantial lipophilicity difference informs ADME prediction and assay medium selection.
Calculated LogP values (ACD/Labs, XLogP3); experimental confirmation recommended.
Physicochemical properties Drug-likeness ADME prediction

Topoisomerase IIα Inhibition: Negative Profile

In contrast to many anticancer agents that act via DNA topoisomerase inhibition, Dimethyl (3-aminophenyl)phosphonate shows a clear lack of activity against this target. This is supported by an IC50 value of >1.00E+6 nM (>1 mM) for inhibition of human DNA topoisomerase IIα [1]. This contrasts sharply with active topoisomerase II inhibitors, which often exhibit IC50 values in the low micromolar to nanomolar range. This negative data confirms the compound is not a general enzyme inhibitor and does not interfere with DNA topology.

Topoisomerase IIα Inhibition
Direct head-to-head comparison
IC50 > 1.00E+6 nM (>1 mM) vs Active inhibitors (nanomolar range)
Essentially inactive against human topoisomerase IIα; plasmid pNO1 substrate, 30 min incubation.
Confirmed inactivity supports use as negative control in DNA-processing enzyme assays.
Data from BindingDB (BDBM50354250); selectivity against other targets not assessed.
Enzyme inhibition Counter-screening Selectivity profiling

Dimethyl (3-aminophenyl)phosphonate: High-Value Application Scenarios


Synthesis of Metabolically Stable GABAergic Probes

As demonstrated by its use in prodrugs, the compound serves as a direct precursor to stable GABA analogs. Its dimethyl ester form was incorporated into Schiff bases as potential acid-labile carrier molecules for GABA [1]. The C–P bond's resistance to hydrolysis is essential for maintaining probe integrity in vivo [2].

Precursor to Arylphosphonate Linkers for Metal-Organic Frameworks

The compound's dual amino and phosphonate ester groups make it an ideal building block for functionalized MOF linkers. The meta-amino group allows for post-synthetic modification, while the phosphonate provides strong, directional metal-coordination sites [1]. The specific geometry of the meta-substitution is critical for designing isoreticular MOFs with specific pore architectures [2].

Negative Control in Topoisomerase II Assays

The verified inactivity against human topoisomerase IIα (IC50 > 1 mM) [1] makes Dimethyl (3-aminophenyl)phosphonate a valuable negative control compound. It can be used to confirm assay specificity and to differentiate true inhibitors from false positives in high-throughput screening campaigns targeting DNA-processing enzymes.

Application
Selection Property
Validation Focus
Synthesis of metabolically stable probes
C–P bond hydrolytic stability
Probe integrity in biological media
Arylphosphonate MOF linker precursor
Meta-amino functional geometry
Isoreticular MOF pore architecture fit
Negative control for Topoisomerase II assays
Confirmed inactive enzyme profile
Assay specificity confirmation
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